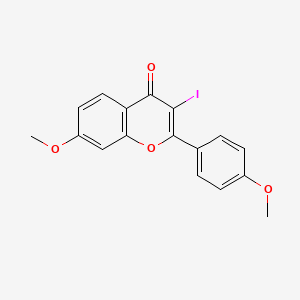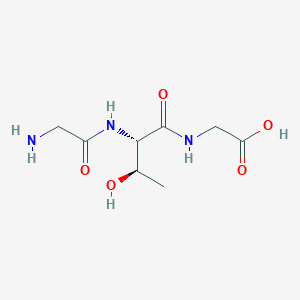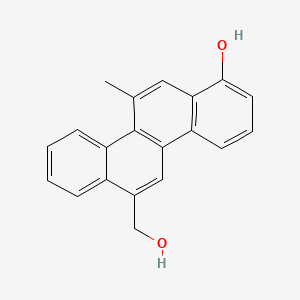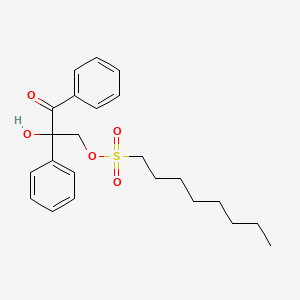
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonate group attached to an octane chain, along with a hydroxy and oxo group on a diphenylpropyl backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate typically involves the esterification of 2-Hydroxy-3-oxo-2,3-diphenylpropyl with octane-1-sulfonic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Depending on the conditions, the major products can be ketones or carboxylic acids.
Reduction: The major product is a secondary alcohol.
Substitution: The major products vary based on the nucleophile used, resulting in compounds such as sulfonamides or sulfonate esters.
科学研究应用
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the formulation of detergents, surfactants, and other cleaning agents due to its amphiphilic nature.
作用机制
The mechanism of action of 2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate involves its interaction with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonate group can also interact with positively charged amino acid residues, affecting the overall structure and function of the target molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
2-Hydroxy-3-oxo-2,3-diphenylpropyl octane-1-sulfonate can be compared with other similar compounds, such as:
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulfonate: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
2-Hydroxy-3-oxo-2,3-diphenylpropyl butane-1-sulfonate: This compound has a shorter alkyl chain, which may result in different physical and chemical properties.
2-Hydroxy-3-oxo-2,3-diphenylpropyl hexane-1-sulfonate: This compound has an intermediate alkyl chain length, providing a balance between solubility and reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its interactions with other molecules and its overall chemical behavior.
属性
CAS 编号 |
83029-13-4 |
|---|---|
分子式 |
C23H30O5S |
分子量 |
418.5 g/mol |
IUPAC 名称 |
(2-hydroxy-3-oxo-2,3-diphenylpropyl) octane-1-sulfonate |
InChI |
InChI=1S/C23H30O5S/c1-2-3-4-5-6-13-18-29(26,27)28-19-23(25,21-16-11-8-12-17-21)22(24)20-14-9-7-10-15-20/h7-12,14-17,25H,2-6,13,18-19H2,1H3 |
InChI 键 |
XHVRFIQBIUQKCS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCS(=O)(=O)OCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
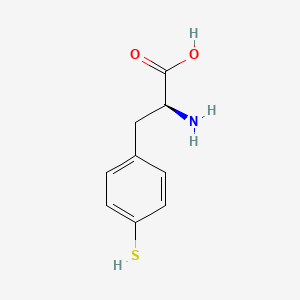
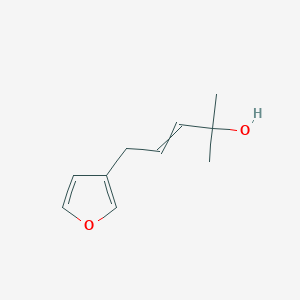
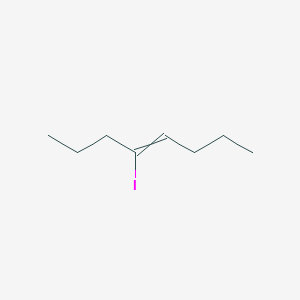
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)

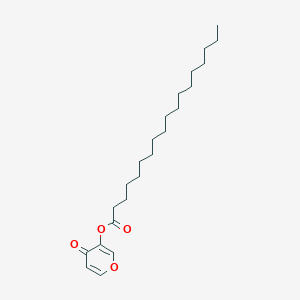
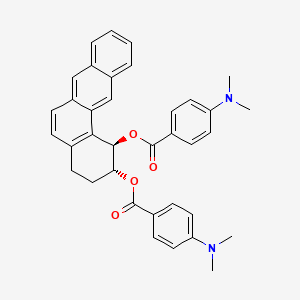
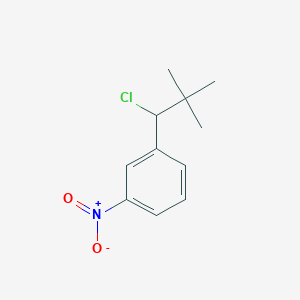
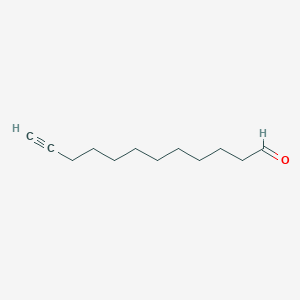
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
